molecular formula C12H17N3O B1604462 N-(4-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 865078-92-8

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B1604462
CAS No.: 865078-92-8
M. Wt: 219.28 g/mol
InChI Key: IWLKNRXWKYRFCK-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 865078-92-8) is a chemical compound with a molecular weight of 219.28 g/mol and the molecular formula C12H17N3O . It serves as a versatile piperidine carboxamide scaffold in medicinal chemistry and drug discovery, particularly in the design of potential anticancer and neuroscience research agents . In cancer research, this core structure is utilized in the synthesis of novel compounds that have demonstrated significant anti-angiogenic properties, effectively blocking the formation of new blood vessels that tumors require for growth, as evaluated in chick chorioallantoic membrane (CAM) models . Some derived analogues also exhibit DNA cleavage activity, suggesting a dual mechanism of action that combines anti-angiogenic and cytotoxic effects . In neuroscience, the piperidine-4-carboxamide moiety is a recognized scaffold for designing inhibitors of enzymes like secretory glutaminyl cyclase (sQC), a target implicated in the pathogenesis of Alzheimer's Disease . Furthermore, structurally related carboxamide compounds based on similar pharmacophores are investigated for their potential in targeting neurological disorders, highlighting the versatility of this chemical class . The synthetic route for this compound typically involves a coupling reaction between 4-methyl-2-pyridinecarboxylic acid and piperidine, using agents such as DCC or EDCI with a catalyst like DMAP, followed by purification via column chromatography to achieve high purity (≥98%) . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKNRXWKYRFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650288
Record name N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865078-92-8
Record name N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method

Step Description Reagents/Conditions Notes
1 Activation of 4-methyl-2-pyridinecarboxylic acid Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) Activation converts the acid into a more reactive intermediate
2 Coupling with piperidine Introduction of piperidine and a catalyst such as 4-dimethylaminopyridine (DMAP) Forms the amide bond under mild conditions
3 Purification Column chromatography (silica gel; solvents like dichloromethane/methanol gradients) or recrystallization Achieves high purity (≥98%)
4 Structural validation NMR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography Confirms the molecular structure and purity

This synthetic route is well-established and reproducible, allowing for scalable preparation of the compound.

Detailed Reaction Conditions and Variations

Coupling Reagents and Catalysts

  • Coupling Agents:

    • DCC is commonly used to activate the carboxylic acid group by forming an O-acylurea intermediate.
    • EDCI is an alternative water-soluble carbodiimide that facilitates coupling in aqueous or mixed solvents.
  • Catalysts:

    • DMAP acts as a nucleophilic catalyst, accelerating the amide bond formation by stabilizing the reactive intermediates.

Solvent Systems

  • Typical solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), chosen based on solubility and reaction kinetics.

Temperature and Time

  • Reactions are generally carried out at room temperature or slightly elevated temperatures (25–40 °C) to optimize yield and minimize side reactions.
  • Reaction times vary from several hours to overnight depending on reagent concentrations and solvent choice.

Alternative Synthetic Approaches

Reductive Amination Approach

Although less common for this specific compound, reductive amination using sodium triacetoxyborohydride (STAB) has been employed for related piperidine derivatives to introduce alkyl substituents on the nitrogen. This method involves reacting an aldehyde or ketone with an amine in the presence of STAB to form secondary or tertiary amines, potentially useful for derivative synthesis.

Oxidation and Reduction Modifications

  • Oxidation of the pyridine or piperidine moieties can be performed to generate N-oxide derivatives using strong oxidants like potassium permanganate or chromium trioxide.
  • Reduction of the carboxamide group to amines is achievable with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), enabling further functionalization.

Purification and Characterization Techniques

Technique Purpose Details
Column Chromatography Purification Silica gel with solvent gradients (e.g., DCM/methanol) to isolate pure compound
Recrystallization Purification Solvent selection based on solubility to obtain crystalline product
Nuclear Magnetic Resonance (NMR) Structural validation Proton and carbon NMR confirm chemical environments (e.g., methyl signals at δ ~2.4 ppm, aromatic protons at δ ~8.0–8.5 ppm)
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Confirms molecular ion peaks consistent with C₁₂H₁₇N₃O
X-ray Crystallography Stereochemical and intermolecular interaction analysis Used for detailed structural elucidation when necessary

Research Findings on Synthesis Efficiency and Yields

  • The coupling reaction using DCC and DMAP typically yields the target compound in moderate to high yields (60–85%), depending on reaction scale and purity of starting materials.
  • Side reactions such as urea byproduct formation from DCC are common but can be removed by filtration before purification steps.
  • Use of EDCI/HOBt (1-hydroxybenzotriazole) systems can reduce side product formation and improve yields.
  • Purification via silica gel chromatography with gradient elution ensures removal of unreacted starting materials and byproducts, achieving ≥98% purity suitable for biological testing.

Summary Table: Preparation Methods Overview

Preparation Aspect Details Comments
Starting Materials 4-methyl-2-pyridinecarboxylic acid, piperidine Commercially available
Coupling Agents DCC, EDCI DCC common; EDCI preferred for aqueous compatibility
Catalysts 4-dimethylaminopyridine (DMAP) Enhances reaction rate
Solvents DCM, THF, DMF Selected based on solubility and reaction conditions
Reaction Conditions Room temperature to 40 °C, several hours to overnight Mild conditions to preserve functional groups
Purification Methods Silica gel chromatography, recrystallization Achieves high purity
Characterization NMR, HRMS, X-ray crystallography Confirms structure and purity
Yield Range 60–85% Dependent on reagent quality and reaction control

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form N-oxide derivatives. This reaction typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide. For example, oxidation of the piperidine ring or pyridine moiety can generate metabolically stable N-oxide species, which may influence pharmacokinetic profiles .

Reduction Reactions

Reduction of the carboxamide group to an amine is achievable using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This transformation is critical for synthesizing amine-containing derivatives, which may exhibit altered biological activity. For instance, LiAlH₄-mediated reductions are commonly employed in piperidine-based drug candidates to modulate functional group reactivity .

Substitution Reactions

The piperidine ring serves as a reactive site for nucleophilic substitution. Halides (e.g., Cl⁻, Br⁻) or alkoxides can replace substituents on the nitrogen, enabling the introduction of bioisosteric groups. Such modifications are used to optimize pharmacological properties, such as lipophilicity or enzyme selectivity .

Coupling Reactions

The compound participates in coupling reactions to form amide bonds or heterocyclic derivatives. For example, pyrrolo[2,3-d]pyrimidine hinge-binders are introduced via reactions with 4-chloropyrazolo[3,4-b]pyridine derivatives. These transformations often involve coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or catalytic reagents such as 4-dimethylaminopyridine (DMAP) .

Reductive Amination

Sodium triacetoxyborohydride (STAB) enables reductive amination, facilitating the formation of ethyl-substituted piperidine derivatives. This reaction is exemplified in the synthesis of intermediates like (R )-1-(1-(1-methylpiperidin-4-yl)ethyl)-indole derivatives .

Acylation

Acylation with isobutyryl chloride or other acylating agents introduces ester or amide groups. For example, reaction with isobutyryl chloride under basic conditions (Et₃N) followed by hydrolysis with lithium hydroxide yields substituted piperidine derivatives .

Enzymatic Reactions and Metabolism

Piperidine derivatives, including this compound, are prone to metabolic cleavage. For instance, 4-amino-4-benzylpiperidine scaffolds undergo rapid in vivo metabolism, leading to poor oral bioavailability. This highlights the need for structural modifications to improve pharmacokinetic stability .

Reaction TypeReagents/ConditionsOutcomeReferences
OxidationPotassium permanganate or chromium trioxideN-oxide formation
ReductionLiAlH₄ or NaBH₄Amine generation
SubstitutionHalides/alkoxidesBioisosteric group introduction
CouplingDCC/DMAP with pyrrolopyrimidineHeterocyclic amide formation
Reductive AminationSTAB, formaldehydeEthyl-substituted derivatives
AcylationIsobutyryl chloride, Et₃NEster/amide functionalization

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex pharmaceutical agents and agrochemicals. Its structural features allow for various modifications that can lead to derivatives with enhanced properties .

Biology

  • Enzyme Inhibition : Preliminary studies indicate that N-(4-methylpyridin-2-yl)piperidine-4-carboxamide may inhibit specific enzymes, which could be beneficial in modulating metabolic pathways associated with various diseases .
  • Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) against E. coli and S. aureus as follows:
CompoundBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
4aE. coli0.02515 ± 2
4cS. aureus0.02013 ± 2

These findings suggest potential applications in developing new antimicrobial agents .

Medicine

  • Cancer Treatment : The compound has shown promise in inhibiting angiogenesis—the formation of new blood vessels—which is a critical process in tumor growth. Its ability to induce DNA cleavage further supports its potential as an anti-cancer agent .
  • Case Studies :
    • A study evaluating the structure–activity relationship (SAR) of piperidine derivatives found that specific structural modifications significantly enhanced enzyme inhibition properties, highlighting the importance of tailored designs in drug development .
    • Another investigation into antimicrobial efficacy demonstrated that certain synthesized derivatives effectively combat antibiotic-resistant strains, suggesting their therapeutic potential against resistant infections .

Comparison with Similar Compounds

Positional Isomers: Pyridine Methyl Group Variations

  • N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS# 110105-99-2): This positional isomer shifts the methyl group to the 6-position of the pyridine ring. While structural data are comparable, the altered substitution pattern may influence electronic properties and binding affinity. No direct biological data are available, but such positional changes often affect solubility and target engagement .

Heterocyclic Ring Replacements: Thiophene vs. Piperidine

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues (e.g., compounds 4a–h):
    Replacing the piperidine ring with a thiophene moiety significantly impacts bioactivity. Compounds 4a and 4c demonstrated potent antibacterial effects against ESBL-producing E. coli (MIC values: 2–4 µg/mL) and strong β-lactamase inhibition via hydrogen bonding and π-interactions. This suggests that the planar thiophene ring enhances enzyme binding compared to the flexible piperidine structure in the target compound .

Piperidine Substitution: Sulfonyl and Aryl Groups

  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(aryl-sulfonyl)piperidine-4-carboxamides (e.g., 4–9 to 4–26):
    Introducing sulfonyl groups on the piperidine nitrogen (e.g., 3-fluorophenyl, 3-chlorophenyl) adds steric bulk and electron-withdrawing effects. These modifications improved multitarget inhibitory activity (e.g., pain management targets), with yields ranging from 16% to 75%. The target compound’s lack of sulfonation may limit its binding to certain hydrophobic pockets .

Anti-Angiogenic Analogues: Pyrimidinylamino Additions

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: The addition of a pyrimidinylamino group conferred anti-angiogenic activity, reducing microvessel proliferation in assays. This highlights how extending the carboxamide’s aromatic system can enhance specificity for vascular targets, a feature absent in the simpler target compound .

Indole-Carboxamide Derivatives

  • Indole-2-carboxamide-piperidine hybrids (e.g., 27e–27i):
    These derivatives, featuring indole and pyridine/pyrazole groups, showed variable synthetic yields (10%–80%) and inhibitory activity against neurotropic alphaviruses. The indole ring’s hydrophobicity may improve blood-brain barrier penetration compared to the target compound’s pyridine-piperidine system .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Class Key Structural Feature Biological Activity Notable Findings References
Target Compound Piperidine-4-carboxamide Under investigation Structural flexibility
Thiophene Analogues Thiophene-2-carboxamide Antibacterial (ESBL inhibition) MIC: 2–4 µg/mL; π-interactions
Sulfonyl-Piperidine Analogues Aryl-sulfonyl groups Multitarget inhibition (e.g., pain) Yields: 16%–75%
Pyrimidinylamino Analogues Pyrimidinylamino extension Anti-angiogenic Reduced microvessel proliferation
Indole-Piperidine Hybrids Indole-2-carboxamide Antiviral Variable yields (10%–80%)

Discussion and Implications

  • Structural Flexibility vs. In contrast, rigid systems like thiophene or indole may favor specific enzyme interactions .
  • Substituent Effects : Sulfonyl and aryl groups enhance hydrophobic interactions but may reduce solubility. The target compound’s lack of such groups could improve bioavailability .
  • Synthetic Accessibility : Yields for analogues vary widely (10%–80%), suggesting that the target compound’s simpler structure may offer synthetic advantages .

Biological Activity

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇N₃O, with a molecular weight of approximately 219.29 g/mol. The compound features a piperidine ring, a 4-methylpyridine substituent, and a carboxamide functional group, which contribute to its biological activity and reactivity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, potentially modulating metabolic pathways relevant to disease processes.
  • Receptor Interaction : The compound may bind to specific cellular receptors, influencing signaling pathways that could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of N-(4-methylpyridin-2-yl)piperidine derivatives against various bacterial strains. The results indicate promising antibacterial efficacy:

CompoundBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
4aE. coli0.02515 ± 2
4cS. aureus0.02013 ± 2

These findings suggest that certain derivatives of N-(4-methylpyridin-2-yl)piperidine exhibit significant activity against both Gram-positive and Gram-negative bacteria, particularly extended-spectrum beta-lactamase (ESBL) producing strains .

Antifungal Activity

In addition to antibacterial properties, compounds related to N-(4-methylpyridin-2-yl)piperidine have shown antifungal activity. For example, studies indicated that these compounds demonstrated varying degrees of effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study examining the structure–activity relationship (SAR) of related piperidine derivatives found that modifications at specific positions significantly enhanced their enzyme inhibition properties. This highlights the importance of structural variations in determining biological activity .
  • Antimicrobial Efficacy : A comprehensive evaluation of several synthesized derivatives demonstrated that certain compounds exhibited potent antimicrobial effects against resistant bacterial strains, suggesting their potential as novel therapeutic agents in combating antibiotic resistance .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that N-(4-methylpyridin-2-yl)piperidine derivatives could effectively bind to the active sites of bacterial enzymes, further supporting their role as potential inhibitors for drug-resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylpyridin-2-yl)piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: React piperidine-4-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxylic acid.
  • Step 2: Introduce 4-methylpyridin-2-amine to form the amide bond.
  • Step 3: Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using HPLC (≥98%) and structural confirmation via 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structure characterized and validated?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: Assign proton and carbon environments (e.g., methylpyridine signals at δ ~2.4 ppm for CH3_3, aromatic protons at δ ~8.0–8.5 ppm).
  • X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns observed in related piperidine-carboxamides) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z calculated for C12_{12}H15_{15}N3_3O: 217.12) .

Q. What initial biological targets are associated with this compound?

Methodological Answer: Piperidine-4-carboxamide derivatives are screened for:

  • σ Receptor Affinity: Radioligand binding assays (e.g., 3H^3 \text{H}-DTG for σ1_12_2 receptors) .
  • T-type Ca2+^{2+} Channel Inhibition: Patch-clamp electrophysiology in transfected HEK-293 cells .

Q. What purification methods ensure high purity for research use?

Methodological Answer:

  • Column Chromatography: Use silica gel with dichloromethane/methanol gradients.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles.
  • Ventilation: Use a fume hood to avoid inhalation.
  • Storage: In a desiccator at 4°C. Note: Limited toxicity data require adherence to general lab safety protocols .

Advanced Research Questions

Q. How do structural modifications influence σ receptor binding affinity?

Methodological Answer:

  • Substituent Effects: Bulky groups on the amide nitrogen (e.g., aryl or alkyl chains) enhance σ1_1 selectivity.
  • SAR Studies: Synthesize analogs with varying substituents (e.g., halogenated pyridines) and evaluate via competitive binding assays. For example, replacing 4-methylpyridine with 4-chlorophenyl increases σ1_1 affinity by 10-fold .

Q. What strategies address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsomes) and bioavailability.
  • Prodrug Design: Introduce ester moieties to improve membrane permeability.
  • Solubility Enhancement: Use salt forms (e.g., hydrochloride) for better aqueous solubility .

Q. How can multi-target activity (e.g., kinase/HDAC inhibition) be engineered?

Methodological Answer:

  • Scaffold Hybridization: Attach functional groups known for secondary targets (e.g., hydroxamic acid for HDAC inhibition).
  • Example: N-(2-aminoethyl)piperidine-4-carboxamide derivatives show dual VEGFR-2 and ERK-2 inhibition via flexible side chains .

Q. What crystallographic data inform the compound’s interaction with biological targets?

Methodological Answer:

  • X-ray Structures: COD entry 2230670 (related compound) reveals hydrogen bonds between the amide carbonyl and receptor residues.
  • Docking Studies: Model interactions with σ1_1 receptors using AutoDock Vina to predict binding poses .

Q. How are substituents optimized for T-type Ca2+^{2+}2+ channel inhibition?

Methodological Answer:

  • Alkyl Chain Variation: Longer chains (e.g., 1-phenethyl) enhance inhibitory activity (IC50_{50} < 100 nM).
  • Electrophysiology Assays: Test derivatives in stably transfected cells (e.g., Cav3.2 channels) under voltage-clamp conditions .

Data Contradiction Analysis Example

Scenario: A derivative shows high σ1_1 affinity but poor in vivo efficacy.
Resolution:

Metabolic Stability Check: Use liver microsomes to identify rapid clearance.

BBB Permeability: Assess via PAMPA-BBB assay; modify logP by adding polar groups.

Off-Target Screening: Test against related receptors (e.g., dopamine D2_2) to rule out interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
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N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

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